N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is a selective inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway. When a cytokine binds to its receptor, it activates JAK2, which then phosphorylates STAT proteins. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate gene expression. This compound inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of STAT proteins and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound inhibits cell proliferation and induces cell cycle arrest in the G1 phase. In animal models of autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK2, which allows for the specific targeting of this pathway. This compound is also relatively easy to synthesize and has a high purity yield. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. In addition, this compound can have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide. One area of research is the optimization of this compound for clinical use. This could involve the development of more potent and selective JAK2 inhibitors or the modification of this compound to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict patient response to this compound treatment. This could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research into the role of this compound in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 2-methylphenylhydrazine to form 2-methoxy-N-(2-methylphenyl)benzamide. This compound is then reacted with methyl isocyanate to form this compound. The overall yield of this synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. The JAK/STAT signaling pathway plays a crucial role in the development and progression of cancer. This compound inhibits this pathway by targeting JAK2, which is frequently overexpressed in many types of cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of inflammation and autoimmune disorders. The JAK/STAT signaling pathway is involved in the regulation of the immune system, and dysregulation of this pathway can lead to the development of autoimmune disorders. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-4-6-10-15(12)22-13(2)17(20-21-22)18(23)19-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENHVZDDLGHEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.